molecular formula C8H17O2PS3 B14731380 O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate CAS No. 6554-82-1

O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate

Cat. No.: B14731380
CAS No.: 6554-82-1
M. Wt: 272.4 g/mol
InChI Key: KJZINSQBEHIGQZ-UHFFFAOYSA-N
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Description

O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate is an organophosphorus compound known for its applications in various fields, particularly in agriculture and chemistry. This compound is characterized by its unique structure, which includes a phosphorodithioate group bonded to a tetrahydrothiophene ring. It is commonly used as an intermediate in the synthesis of pesticides and other agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate typically involves the reaction of diethyl phosphorodithioate with tetrahydrothiophene. One common method includes the use of alkyl halides and thiophosphate salts in the presence of a base. For instance, the reaction of O,O-diethyl thiophosphoric acids with alkyl halides, in the presence of a base, provides a direct synthetic route to phosphorothioates .

Industrial Production Methods

Industrial production of this compound often involves the use of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, sodium borohydride, and various oxidizing agents. Conditions often involve solvent-free environments and the use of microwave irradiation to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions include thiiranes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition is often due to the formation of covalent bonds between the compound and the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O-Diethyl S-(tetrahydro-3-thienyl) phosphorodithioate is unique due to its tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in agriculture and research .

Properties

CAS No.

6554-82-1

Molecular Formula

C8H17O2PS3

Molecular Weight

272.4 g/mol

IUPAC Name

diethoxy-sulfanylidene-(thiolan-3-ylsulfanyl)-λ5-phosphane

InChI

InChI=1S/C8H17O2PS3/c1-3-9-11(12,10-4-2)14-8-5-6-13-7-8/h8H,3-7H2,1-2H3

InChI Key

KJZINSQBEHIGQZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SC1CCSC1

Origin of Product

United States

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